

Introduction: The Emerging Significance of Phosphine Oxides

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Compound of Interest

Compound Name: *Di-o-tolylphosphine oxide*

CAS No.: 30309-80-9

Cat. No.: B3177932

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Organophosphorus compounds are foundational to numerous areas of chemical science, from organic synthesis and catalysis to materials science and medicinal chemistry.[1][2] Within this broad class, phosphine oxides have transitioned from being viewed primarily as stable byproducts in classic reactions like the Wittig and Staudinger ligations to being recognized for their intrinsic utility.[1] Their unique structural and electronic properties, particularly the highly polar and Lewis basic phosphoryl oxygen, make them valuable as ligands, organocatalysts, and key functional groups in drug design.[1][3]

Bis(2-methylphenyl)phosphine oxide, a diarylphosphine oxide, exemplifies the utility of this class. The presence of ortho-methyl groups on the phenyl rings introduces steric hindrance that influences its conformational geometry and reactivity compared to its unsubstituted counterpart, diphenylphosphine oxide. This guide provides a comprehensive technical overview of Bis(2-methylphenyl)phosphine oxide, detailing its structure, synthesis, characterization, and applications for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

Bis(2-methylphenyl)phosphine oxide is a white to yellow solid at room temperature.[4] The core of its structure is a tetrahedral phosphorus(V) center bonded to an oxygen atom and two o-tolyl (2-methylphenyl) groups.

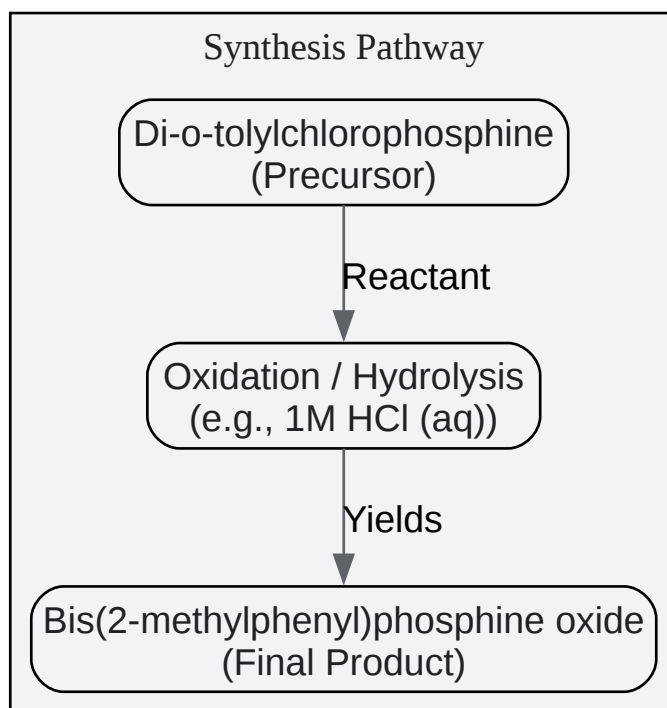
Property	Value	Source
CAS Number	30309-80-9	[4]
Molecular Formula	C ₁₄ H ₁₅ OP	[4]
Molecular Weight	230.25 g/mol	[4]
Appearance	White to yellow solid	[4]
InChI Key	BWCBFYRNWOIXIB- UHFFFAOYSA-N	
Storage Conditions	Store at 4°C under an inert atmosphere (e.g., Nitrogen), protected from light.	

Synthesis of Bis(2-methylphenyl)phosphine Oxide

The most common and straightforward synthesis of diarylphosphine oxides, including Bis(2-methylphenyl)phosphine oxide, involves the hydrolysis or oxidation of the corresponding diarylchlorophosphine. This method is reliable and scalable for laboratory preparations.

General Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: the formation of the diarylchlorophosphine intermediate followed by its conversion to the phosphine oxide. A common precursor is di-o-tolylchlorophosphine.



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Caption: General synthetic scheme for Bis(2-methylphenyl)phosphine oxide.

Detailed Experimental Protocol: Oxidation of Di-o-tolylchlorophosphine

This protocol is a generalized procedure based on the synthesis of diaryl phosphine oxides.^[5] The causality behind this choice is its high efficiency and the relative ease of handling the reagents compared to organometallic routes. The use of aqueous HCl serves as both a proton source and a medium for the controlled oxidation/hydrolysis of the P-Cl bond.

Materials:

- Di-o-tolylchlorophosphine
- 1 M Hydrochloric acid (HCl), aqueous
- Toluene
- Dichloromethane (DCM) or Ethyl Acetate

- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** Place the di-*o*-tolylchlorophosphine into a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to manage any potential exotherm.
- **Oxidation/Hydrolysis:** Slowly add 1 M aqueous HCl to the flask with vigorous stirring. The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[5]
- **Reaction Monitoring:** Allow the reaction to stir for approximately 24 hours at room temperature to ensure complete conversion.[5] Progress can be monitored by thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy by taking a small aliquot from the organic layer.
- **Workup and Extraction:** After completion, transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by

column chromatography on silica gel.

Spectroscopic and Structural Characterization

The structural integrity of Bis(2-methylphenyl)phosphine oxide is confirmed using a suite of analytical techniques. The data presented here are based on established values for closely related diarylphosphine oxides, providing an authoritative benchmark for validation.^{[2][6]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

Technique	Expected Chemical Shifts (δ) and Couplings (J)	Rationale and Insights
^1H NMR	~7.0-8.0 ppm (m, aromatic protons)~2.4 ppm (s, methyl protons)	The aromatic region will show complex multiplets due to proton-proton and proton-phosphorus couplings. The methyl protons will appear as a sharp singlet, as they are several bonds away from the phosphorus center.
^{13}C NMR	~125-145 ppm (aromatic carbons)~20-22 ppm (methyl carbon)	All carbon signals in the phenyl rings will appear as doublets due to coupling with the phosphorus atom (^1JCP , ^2JCP , ^3JCP , ^4JCP). The ipso-carbon (directly attached to P) will exhibit the largest coupling constant.[2]
^{31}P NMR	~10-25 ppm	This is the most diagnostic technique. Diarylphosphine oxides typically resonate in this region.[6] The presence of a single peak confirms the formation of the desired product. The chemical shift is sensitive to the electronic and steric environment of the phosphorus atom.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths and angles. For related diarylphosphine oxides, the phosphorus center adopts a distorted tetrahedral geometry.[2] The steric bulk of the ortho-methyl groups is expected to cause a

significant twist in the dihedral angle between the two phenyl rings, a key structural feature influencing its coordination chemistry.[2]

Applications in Drug Development and Scientific Research

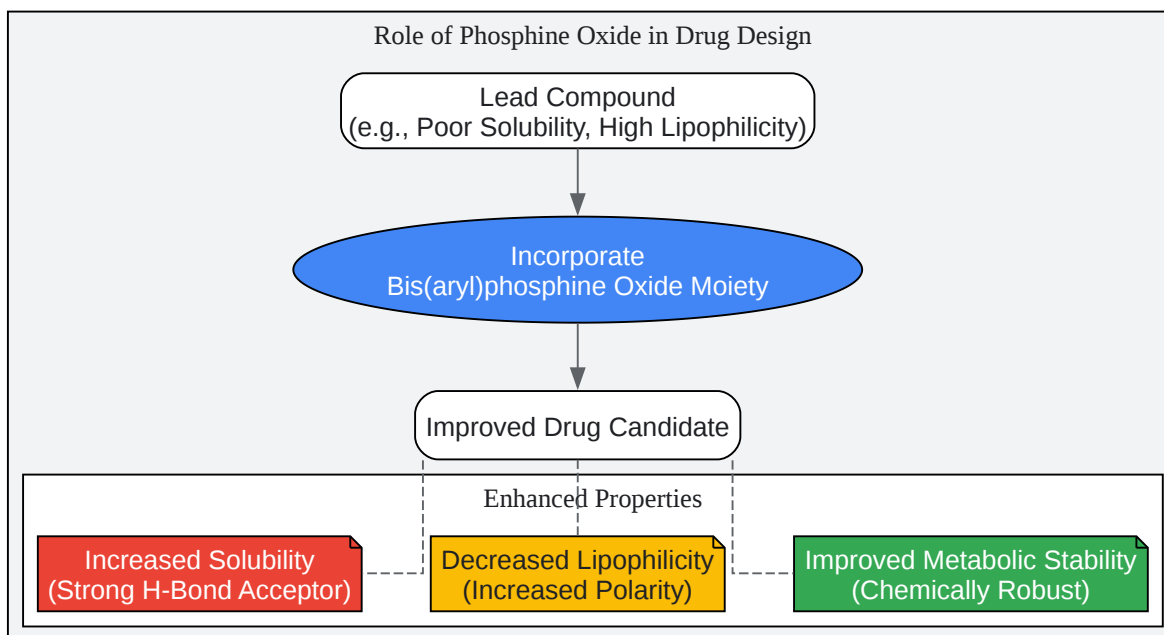
The unique properties of the phosphine oxide group make it an increasingly valuable moiety in medicinal chemistry and catalysis.[3]

Enhancing Physicochemical Properties of Drug Candidates

The incorporation of a phosphine oxide group can dramatically improve the drug-like properties of a molecule.[3][7]

- **Increased Solubility:** The P=O bond is a very strong hydrogen bond acceptor, leading to improved aqueous solubility.[3] This was demonstrated when replacing a less polar group in the antihypertensive drug Prazosin with a P(O)Me₂ substituent, which significantly increased its solubility without negatively impacting its biological activity.[3][7]
- **Reduced Lipophilicity:** The polarity of the phosphine oxide group decreases the lipophilicity (LogP) of a compound, which can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[3][7]
- **Metabolic Stability:** The chemical stability of the phosphine oxide group makes it resistant to metabolic degradation, potentially increasing the half-life of a drug in vivo.[3]

The FDA-approved anti-cancer drug Brigatinib notably contains a phosphine oxide moiety, underscoring the real-world success of this strategy in modern drug design.[3]



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Caption: Impact of phosphine oxide incorporation on drug properties.

Ligands in Catalysis

While less common than their phosphine precursors, phosphine oxides can act as effective Lewis basic ligands for various metal centers.[1] The reduction of bulky phosphine oxides like Bis(2-methylphenyl)phosphine oxide can also serve as a route to synthesize sterically hindered bidentate phosphine ligands, which are crucial in coordination chemistry and catalysis.[6]

Safety, Handling, and Storage

As a laboratory chemical, Bis(2-methylphenyl)phosphine oxide should be handled with appropriate care.

- Signal Word: Warning

- Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360 (May damage fertility or the unborn child).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the container tightly sealed in a cool, dry place under an inert atmosphere.[4]

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